

Boc-Hyp-OBzl CAS number and identifiers.

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In-Depth Technical Guide: Boc-Hyp-OBzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-trans-4-hydroxy-L-proline benzyl ester (**Boc-Hyp-OBzl**), a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document details its chemical identifiers, physical and chemical properties, and its role in the well-established Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).

Compound Identification and Properties

N-Boc-trans-4-hydroxy-L-proline benzyl ester is a derivative of the amino acid hydroxyproline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection makes it a valuable reagent for the controlled assembly of peptide chains.

Chemical Identifiers

A clear identification of this compound is crucial for researchers. The primary identifiers are summarized in the table below.



| Identifier | Value |
|-------------------|--|
| CAS Number | 89813-47-8 |
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2- (phenylmethyl)pyrrolidine-2-carboxylate |
| Synonyms | Boc-L-Hyp-OBzl, N-(tert-Butoxycarbonyl)-4- hydroxyproline benzyl ester, N-Boc-trans-4- hydroxy-L-proline benzyl ester, (2S,4R)-4- Hydroxy-1,2-pyrrolidinedicarboxylic acid 1-(1,1- dimethylethyl) 2-(phenylmethyl) ester |

Physicochemical Properties

The physical and chemical properties of **Boc-Hyp-OBzl** are essential for its handling, storage, and application in chemical reactions.

| Property | Value |
|------------------|---|
| Appearance | Light brown or yellowish viscous liquid/oil |
| Optical Rotation | $[\alpha]^{20}/D \sim -61^{\circ}$ (c=1 in chloroform) |
| Purity | Typically ≥95% (HPLC) |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |
| Storage | Recommended to be stored at 0-8 °C. |

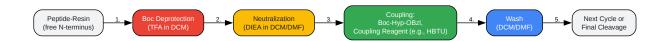
Role in Peptide Synthesis

Boc-Hyp-OBzl is a cornerstone in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). In this methodology, the temporary N-terminal protecting group is the acid-labile Boc



group, while the more permanent side-chain protecting groups and the resin linkage are typically benzyl-based, requiring a strong acid like hydrofluoric acid (HF) for cleavage.

The workflow for incorporating a **Boc-Hyp-OBzl** residue into a growing peptide chain on a solid support is depicted below.



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Figure 1: SPPS Cycle for Boc-Hyp-OBzl Incorporation.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of **Boc-Hyp-OBzl** and its application in SPPS. These are generalized procedures and may require optimization based on specific laboratory conditions and reagents.

Representative Synthesis of N-Boc-trans-4-hydroxy-Lproline benzyl ester

This protocol is based on general esterification and Boc-protection procedures for amino acids.

Materials:

- trans-4-Hydroxy-L-proline
- Benzyl alcohol
- Thionyl chloride or another suitable esterification catalyst
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or another suitable base
- Dichloromethane (DCM)



- Sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- Esterification: trans-4-Hydroxy-L-proline is first converted to its benzyl ester. A common
 method involves the reaction with benzyl alcohol in the presence of an acid catalyst like
 thionyl chloride. This step is typically performed at reduced temperatures, followed by
 warming to room temperature or gentle heating. The resulting trans-4-hydroxy-L-proline
 benzyl ester hydrochloride is then isolated.
- Boc-Protection: The proline benzyl ester hydrochloride is dissolved in a suitable solvent like dichloromethane. The solution is cooled in an ice bath, and a base such as triethylamine is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise. The reaction is stirred and allowed to warm to room temperature.
- Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is washed sequentially with a weak acid (e.g., dilute citric acid), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-Boc-trans-4-hydroxy-L-proline benzyl ester.

Representative Protocol for Coupling Boc-Hyp-OBzl in SPPS

This protocol outlines the steps for coupling **Boc-Hyp-OBzl** to a resin-bound peptide with a free N-terminal amine using a common coupling reagent like HBTU.

Materials:



- Peptide-resin with a free amino group
- Boc-Hyp-OBzl
- O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution in DMF (for monitoring deprotection)
- Ninhydrin test kit (for monitoring coupling)

Procedure:

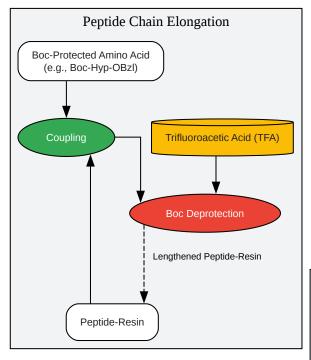
- Resin Swelling: The peptide-resin is swelled in DMF for an appropriate time (e.g., 30 minutes) in a reaction vessel.
- Boc Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes. The resin is then washed thoroughly with DCM and DMF.
- Neutralization: The resulting trifluoroacetate salt is neutralized by treating the resin with a solution of DIEA in DMF (e.g., 5% v/v) to liberate the free amine. The resin is washed again with DMF.
- Coupling: In a separate vial, Boc-Hyp-OBzI (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with HBTU (e.g., 0.95 equivalents relative to the amino acid) and DIEA (2-3 equivalents). This activation mixture is then added to the washed and neutralized peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.
- Monitoring and Washing: The completeness of the coupling reaction is monitored using a
 qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a
 complete reaction. Once complete, the resin is thoroughly washed with DMF and DCM to

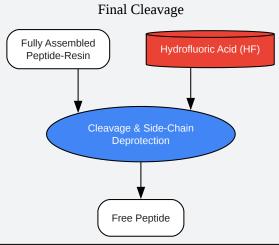


remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Logical Relationships in Boc/Bzl SPPS

The Boc/Bzl strategy relies on the differential acid lability of the protecting groups. The logical relationship between the key steps and reagents is illustrated below.







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Figure 2: Logic of Protecting Groups in Boc/Bzl SPPS.

This diagram illustrates that the Boc group is removed at each cycle with a moderately strong acid (TFA), while the benzyl-based protecting groups (like the one on the carboxylic acid of **Boc-Hyp-OBzl**) and the resin linkage are stable to these conditions and are only removed at the final step with a much stronger acid (HF).

Conclusion

N-Boc-trans-4-hydroxy-L-proline benzyl ester is an indispensable tool for chemists and researchers in the field of peptide science. Its specific protecting group combination allows for its seamless integration into the robust and well-established Boc/Bzl solid-phase peptide synthesis strategy. A thorough understanding of its properties and the experimental protocols for its use is paramount for the successful synthesis of complex peptides for research, diagnostics, and therapeutic applications.

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